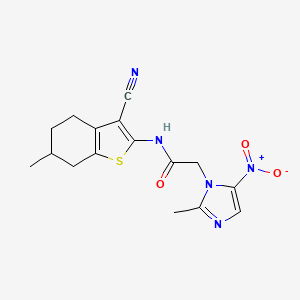![molecular formula C22H16Br2N4O2 B4316513 2-BROMOBENZYL 4-[5-(2-BROMOBENZYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOATE](/img/structure/B4316513.png)
2-BROMOBENZYL 4-[5-(2-BROMOBENZYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOATE
Overview
Description
2-BROMOBENZYL 4-[5-(2-BROMOBENZYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOATE is a complex organic compound that features both bromobenzyl and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMOBENZYL 4-[5-(2-BROMOBENZYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOATE typically involves multiple steps:
Formation of 2-bromobenzyl bromide: This can be achieved by the bromination of toluene under conditions suitable for free radical halogenation.
Synthesis of 5-(2-bromobenzyl)-1H-tetrazole: This involves the reaction of 2-bromobenzyl bromide with sodium azide to form the tetrazole ring.
Esterification: The final step involves the esterification of 5-(2-bromobenzyl)-1H-tetrazole with 4-hydroxybenzoic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-BROMOBENZYL 4-[5-(2-BROMOBENZYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOATE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the benzyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The tetrazole ring can undergo redox reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products
Substitution: Products include various substituted benzyl derivatives.
Oxidation: Products include oxidized forms of the tetrazole ring.
Reduction: Products include reduced forms of the tetrazole ring.
Scientific Research Applications
2-BROMOBENZYL 4-[5-(2-BROMOBENZYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOATE has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-BROMOBENZYL 4-[5-(2-BROMOBENZYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOATE involves its interaction with various molecular targets. The bromobenzyl groups can interact with enzymes and receptors, while the tetrazole ring can participate in redox reactions and coordinate with metal ions. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl bromide: Similar in structure but lacks the tetrazole ring.
2-bromobenzyl alcohol: Similar in structure but has a hydroxyl group instead of the ester linkage.
5-(2-bromobenzyl)-1H-tetrazole: Contains the tetrazole ring but lacks the ester linkage.
Uniqueness
2-BROMOBENZYL 4-[5-(2-BROMOBENZYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOATE is unique due to its combination of bromobenzyl and tetrazole moieties, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
(2-bromophenyl)methyl 4-[5-[(2-bromophenyl)methyl]tetrazol-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Br2N4O2/c23-19-7-3-1-5-16(19)13-21-25-26-27-28(21)18-11-9-15(10-12-18)22(29)30-14-17-6-2-4-8-20(17)24/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXQFYKZNRZDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN=NN2C3=CC=C(C=C3)C(=O)OCC4=CC=CC=C4Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Br2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-chloropyridin-2-yl)butanamide](/img/structure/B4316443.png)
![METHYL 2-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}-3-(BENZYLSULFANYL)PROPANOATE](/img/structure/B4316448.png)
![METHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-3-(BENZYLSULFANYL)PROPANOATE](/img/structure/B4316451.png)
![4-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOL-4-YL]-1,3-THIAZOL-2-YLAMINE](/img/structure/B4316458.png)
![N,1,4-tris(4-chlorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B4316462.png)
![N-benzyl-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B4316468.png)
![1'-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,5,6,7,8,8a-hexahydro-3aH-spiro[cyclohepta[d][1,3]dioxole-2,3'-indol]-2'(1'H)-one](/img/structure/B4316489.png)

![ETHYL 5-[(2-{[1,3-DIMETHYL-2,6-DIOXO-7-(PROP-2-EN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDO)METHYL]FURAN-2-CARBOXYLATE](/img/structure/B4316510.png)
![(3-METHOXYPHENYL)METHYL 4-{5-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE](/img/structure/B4316511.png)

![2,7,7-TRIMETHYL-4-[4-(4-MORPHOLINYLMETHYL)-2-THIENYL]-5-OXO-N-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B4316525.png)
![ethyl 3-(4-methoxyphenyl)-3-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)propanoate](/img/structure/B4316527.png)
![6-AMINO-3-METHYL-4-(4-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-2-THIENYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B4316534.png)
